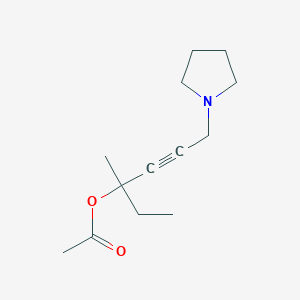
2,7-diamino-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-diamino-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile, also known as DEPEC, is a chemical compound that belongs to the class of chromene derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Mécanisme D'action
The mechanism of action of 2,7-diamino-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile involves the inhibition of various enzymes and proteins, including topoisomerase II, tubulin, and beta-secretase. 2,7-diamino-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile also induces oxidative stress and DNA damage, leading to the activation of apoptotic pathways in cancer cells.
Biochemical and Physiological Effects:
2,7-diamino-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile has been shown to induce cell cycle arrest and apoptosis in cancer cells, while exhibiting minimal toxicity towards normal cells. Additionally, 2,7-diamino-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile has been shown to inhibit the formation of amyloid-beta peptides, which are responsible for the development of Alzheimer's disease. 2,7-diamino-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile has also been shown to exhibit fluorescent properties, making it a potential probe for the detection of metal ions in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,7-diamino-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile in lab experiments is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, 2,7-diamino-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile exhibits fluorescent properties, making it a potential tool for the detection of metal ions in biological systems. However, one limitation of using 2,7-diamino-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 2,7-diamino-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile. One direction is the development of new 2,7-diamino-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile derivatives with improved solubility and efficacy. Additionally, the use of 2,7-diamino-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile as a fluorescent probe for the detection of metal ions in biological systems can be further explored. Furthermore, the potential of 2,7-diamino-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile as a therapeutic agent for the treatment of Alzheimer's disease can be investigated in more detail. Finally, the mechanism of action of 2,7-diamino-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile can be further elucidated to improve our understanding of its anticancer and neuroprotective properties.
Conclusion:
In conclusion, 2,7-diamino-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile is a chemical compound with potential applications in medicinal chemistry, biochemistry, and materials science. Its potent anticancer activity, neuroprotective properties, and fluorescent properties make it a promising candidate for the development of new therapies and diagnostic tools. Further research on 2,7-diamino-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile is necessary to fully understand its mechanism of action and to explore its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2,7-diamino-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile involves the reaction of 2-ethoxybenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with 2,7-diaminofluorene in the presence of glacial acetic acid and refluxed for several hours to yield 2,7-diamino-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile.
Applications De Recherche Scientifique
2,7-diamino-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. Research has shown that 2,7-diamino-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 2,7-diamino-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile works by inducing apoptosis, which is a programmed cell death mechanism, in cancer cells. Additionally, 2,7-diamino-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile has shown promising results in the treatment of Alzheimer's disease, as it inhibits the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain. Furthermore, 2,7-diamino-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
2,7-diamino-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-2-22-15-6-4-3-5-12(15)17-13-8-7-11(20)9-16(13)23-18(21)14(17)10-19/h3-9,17H,2,20-21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKPSJYPXBVNCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-diamino-4-(2-ethoxyphenyl)-4H-chromene-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-chlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5066444.png)
![methyl 4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzoate](/img/structure/B5066449.png)
![ethyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4-(4-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B5066457.png)

![1-[3-(4-ethoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5066475.png)

![N-[2-(benzylthio)ethyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5066486.png)

![1-[6-(3-phenoxyphenoxy)hexyl]piperidine](/img/structure/B5066506.png)

![bis(4-pentylphenyl) spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5066523.png)
![2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5066532.png)

